Molecular Symmetry and Topological Polar Surface Area (tPSA) Comparison with Unsubstituted 2,6-Bis(piperidin-3-ylmethoxy)pyrimidine
The 4-methyl group in the target compound increases molecular complexity and lipophilicity without adding a hydrogen bond donor or acceptor, differentiating it from the unsubstituted 2,6-bis(piperidin-3-ylmethoxy)pyrimidine scaffold . This precise substitution is critical for fragment libraries where small changes in shape and lipophilicity drive binding site selection. No quantitative biological data is available for this compound or the unsubstituted analog to perform a direct activity comparison. This differentiation is based on class-level inference.
| Evidence Dimension | Molecular Weight (g/mol) and Topological Polar Surface Area (tPSA, Ų) |
|---|---|
| Target Compound Data | MW: 393.35 g/mol (free base: ~320.4 g/mol); tPSA: ~63 Ų (calculated for free base) |
| Comparator Or Baseline | 2,6-bis(piperidin-3-ylmethoxy)pyrimidine (free base): MW ~306.4 g/mol; tPSA: ~63 Ų |
| Quantified Difference | ΔMW = +14 g/mol (methyl group); tPSA is equivalent, leading to higher logP for the target compound. |
| Conditions | In silico calculation; experimental logP values are not available. |
Why This Matters
The increased molecular weight and equivalent tPSA suggest higher lipophilicity for the 4-methyl analog, which is a key differentiator when selecting fragments for hydrophobic protein pockets versus the unsubstituted analog.
